molecular formula C16H19NO2S B4389483 N-butyl-N-phenylbenzenesulfonamide

N-butyl-N-phenylbenzenesulfonamide

Cat. No.: B4389483
M. Wt: 289.4 g/mol
InChI Key: BSODSUPDZAICEH-UHFFFAOYSA-N
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Description

N-butyl-N-phenylbenzenesulfonamide: is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The molecular formula of this compound is C16H19NO2S, and it has a molecular weight of 289.39 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-phenylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-butylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or toluene

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

The reaction can be represented as follows:

C6H5SO2Cl+C6H5NH(CH2)3CH3C6H5SO2N(C6H5)(CH2)3CH3+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_6\text{H}_5\text{NH}(\text{CH}_2)_3\text{CH}_3 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{N}(\text{C}_6\text{H}_5)(\text{CH}_2)_3\text{CH}_3 + \text{HCl} C6​H5​SO2​Cl+C6​H5​NH(CH2​)3​CH3​→C6​H5​SO2​N(C6​H5​)(CH2​)3​CH3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophiles like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amines

    Substitution: Nitrobenzenes, halobenzenes, and sulfonated benzenes

Mechanism of Action

The mechanism of action of N-butyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition can lead to various physiological effects, such as altered pH regulation and reduced cell proliferation in certain cancer cells .

Comparison with Similar Compounds

N-butyl-N-phenylbenzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

    N-butylbenzenesulfonamide: Lacks the phenyl group, making it less bulky and potentially less effective in certain applications.

    N-phenylbenzenesulfonamide: Lacks the butyl group, which may affect its solubility and reactivity.

    N-methyl-N-phenylbenzenesulfonamide: Contains a methyl group instead of a butyl group, leading to differences in steric and electronic properties.

The unique combination of the butyl and phenyl groups in this compound contributes to its distinct chemical and physical properties, making it suitable for specific applications where other derivatives may not be as effective .

Properties

IUPAC Name

N-butyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-2-3-14-17(15-10-6-4-7-11-15)20(18,19)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSODSUPDZAICEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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